molecular formula C21H22N2O2S B303916 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone

Numéro de catalogue B303916
Poids moléculaire: 366.5 g/mol
Clé InChI: DJVFTLLJJRQTAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule involved in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.

Mécanisme D'action

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone binds to the active site of BTK and inhibits its kinase activity, thus blocking downstream signaling events in the BCR pathway. This results in inhibition of B-cell proliferation and survival, and induction of apoptosis. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has also been shown to inhibit the activation of other signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and physiological effects
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has been shown to selectively inhibit BTK in B-cells, with minimal effects on other cell types. In preclinical studies, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has demonstrated significant anti-tumor activity in B-cell malignancies, with minimal toxicity to normal tissues. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has also shown immunomodulatory effects, such as inhibition of cytokine production and modulation of T-cell function.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone in lab experiments include its potent and selective inhibition of BTK, which allows for specific targeting of B-cell signaling pathways. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has also shown synergistic effects with other anti-cancer agents, which may enhance its therapeutic efficacy. However, the limitations of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone in lab experiments include its complex synthesis method, which may limit its availability for widespread use. Additionally, the long-term safety and efficacy of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone in humans is still under investigation.

Orientations Futures

There are several future directions for the development of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone as a therapeutic agent. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also associated with dysregulated B-cell signaling pathways. Another potential application is in combination therapy with other targeted agents, such as immune checkpoint inhibitors, to enhance anti-tumor activity. Further studies are needed to determine the optimal dosing and treatment regimens for (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone, as well as its long-term safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone involves several steps, starting with the preparation of the key intermediate, 2-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thiophene-3-carboxylic acid. This intermediate is then converted into the final product, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone, through a series of chemical reactions involving amine coupling, cyclization, and methylation. The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone is a complex process that requires expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling and subsequent induction of apoptosis in B-cells. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has also shown synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide.

Propriétés

Nom du produit

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone

Formule moléculaire

C21H22N2O2S

Poids moléculaire

366.5 g/mol

Nom IUPAC

(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H22N2O2S/c1-25-15-10-8-13(9-11-15)19(24)20-18(22)16-12-14-6-4-2-3-5-7-17(14)23-21(16)26-20/h8-12H,2-7,22H2,1H3

Clé InChI

DJVFTLLJJRQTAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

SMILES canonique

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.